4-(2,5-Dichlorophenyl)benzoic acid
Description
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Properties
IUPAC Name |
4-(2,5-dichlorophenyl)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-10-5-6-12(15)11(7-10)8-1-3-9(4-2-8)13(16)17/h1-7H,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKPMSIGBXHCRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=CC(=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70651801 | |
| Record name | 2',5'-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63028-31-9 | |
| Record name | 2',5'-Dichloro[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70651801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Biological Activity
4-(2,5-Dichlorophenyl)benzoic acid (DCBA) is an aromatic carboxylic acid characterized by its unique molecular structure, which includes a benzoic acid moiety substituted with a dichlorophenyl group. Its chemical formula is C13H8Cl2O2, with a molecular weight of approximately 265.11 g/mol. This compound has garnered interest in various fields due to its potential biological activities, particularly its antimicrobial and anticancer properties.
Chemical Structure and Properties
The presence of two chlorine atoms at the 2 and 5 positions on the phenyl ring enhances the compound's chemical stability and reactivity. The specific arrangement of these substituents contributes to its biological activity, making it a candidate for pharmacological studies.
| Property | Value |
|---|---|
| Chemical Formula | C13H8Cl2O2 |
| Molecular Weight | 265.11 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, showing effectiveness in inhibiting growth and virulence factors. For instance, studies have demonstrated that DCBA can reduce hemolysis and biofilm production in Staphylococcus aureus, a common pathogenic bacterium .
Anticancer Properties
DCBA has also been investigated for its anticancer potential. A study focused on its cytotoxicity against different cancer cell lines revealed that it induces apoptosis through intrinsic pathways. The compound was shown to upregulate pro-apoptotic proteins such as BAX and caspases-3 and -9 while downregulating anti-apoptotic proteins like Bcl-2 .
Case Study: Cytotoxicity Assay
In a cytotoxicity assay involving three cancer cell lines (e.g., MDA-MB-231), DCBA demonstrated promising selectivity and efficacy. The results indicated that DCBA could serve as a lead compound for further development in cancer therapeutics.
The interaction studies of DCBA suggest that it may target specific enzymes or receptors within biological systems, leading to the modulation of various biochemical pathways. This mechanism is crucial for understanding its therapeutic effects and guiding future research.
Comparative Analysis with Similar Compounds
To better understand the unique properties of DCBA, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2,4-Dichlorobenzoic Acid | Contains two chlorine atoms on the benzene ring | Lacks dichlorophenyl substitution |
| 4-Chloro-3-sulfamoylbenzoic Acid | Contains a sulfamoyl group | Different functional group leading to varied reactivity |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
